molecular formula C26H17ClO6 B11165622 7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one

7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one

Cat. No.: B11165622
M. Wt: 460.9 g/mol
InChI Key: CEEGPYNJKUFUIT-UHFFFAOYSA-N
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Description

7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its potential biological activities and is of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with organic halides under specific conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems for efficient and sustainable synthesis has been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different coumarin derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may act as an inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are critical targets in Alzheimer's therapy.

Case Studies and Findings

  • Inhibition of MAO-B and AChE :
    • A study demonstrated that derivatives of coumarin compounds, including those similar to 7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one, showed significant inhibitory activity against MAO-B with IC50 values in the nanomolar range. For instance, a related compound exhibited an IC50 of 13 nM against rat MAO-B, highlighting the potential for effective neuroprotection through dual inhibition mechanisms .
    • In vitro studies using human neuroblastoma SH-SY5Y cell lines indicated low cytotoxicity and a neuroprotective effect under oxidative stress conditions when treated with similar coumarin derivatives .

Cancer Therapy

The compound's structure also positions it as a candidate for cancer treatment. Research has indicated that modifications in coumarin derivatives can lead to compounds with anti-cancer properties.

Research Insights

  • Anti-cancer Activity :
    • A patent describes methods of using related compounds for cancer treatment, suggesting that structural analogs of this compound might exhibit similar therapeutic effects .
    • Studies have shown that certain coumarin derivatives can induce apoptosis in cancer cell lines, making them valuable in developing novel anti-cancer agents.

Enzyme Inhibition

The compound is noted for its potential to inhibit key enzymes involved in various biochemical pathways, which can be leveraged for therapeutic purposes.

Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)% Inhibition at 10 µM
7-Chlorobenzyl derivativeMAO-B0.003943%
Similar coumarin derivativeAChE6.226%
Another derivativeBChE4317%

This table summarizes the inhibitory activities observed in studies involving structurally related compounds . The data indicates that modifications at specific positions on the coumarin skeleton can significantly enhance enzyme inhibition potency.

Mechanism of Action

The mechanism of action of 7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Biological Activity

7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H17ClO4C_{23}H_{17}ClO_4, and it features a complex structure that contributes to its biological properties. The presence of the chlorobenzyl and methoxy groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC23H17ClO4
Molecular Weight376.8 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=CC=C4)Cl

Anticancer Activity

Research indicates that derivatives of chromen-2-one exhibit significant anticancer properties. For instance, related compounds have demonstrated potent activity against various cancer cell lines, including breast cancer (MCF-7 cells), with IC50 values as low as 0.47 μM for certain derivatives . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Compounds in this class have been studied for their ability to inhibit key enzymes involved in cancer progression and other diseases. For example, some derivatives have shown inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant in neurodegenerative diseases . The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with conditions like Alzheimer's disease.

Antioxidant Properties

The antioxidant capacity of chromen-2-one derivatives is another critical aspect of their biological activity. These compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and cardiovascular disorders .

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that a related compound exhibited an IC50 value of 9.54 μM against MCF-7 cells, indicating moderate potency . Another derivative showed enhanced selectivity towards tumor-associated carbonic anhydrase IX over the cytosolic isoform, suggesting potential for targeted cancer therapy.
  • Neuroprotective Effects : In vitro studies have shown that certain chromen derivatives can protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activities and reducing pro-apoptotic factors like Bax and caspase-3 .
  • Cardioprotective Effects : Experimental models have indicated that compounds similar to this compound can mitigate myocardial injury by improving lipid profiles and reducing markers of oxidative stress during induced myocardial infarction .

Properties

Molecular Formula

C26H17ClO6

Molecular Weight

460.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methoxy]-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one

InChI

InChI=1S/C26H17ClO6/c1-30-17-8-9-19-20(13-25(28)32-24(19)11-17)21-10-15-6-7-18(12-23(15)33-26(21)29)31-14-16-4-2-3-5-22(16)27/h2-13H,14H2,1H3

InChI Key

CEEGPYNJKUFUIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC5=CC=CC=C5Cl)OC3=O

Origin of Product

United States

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